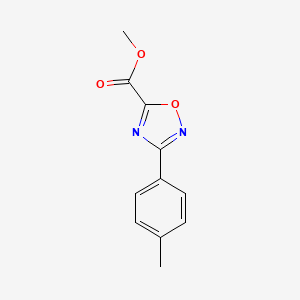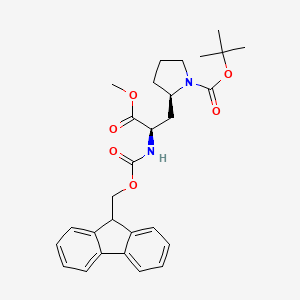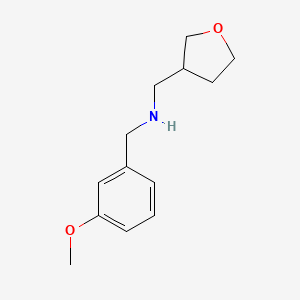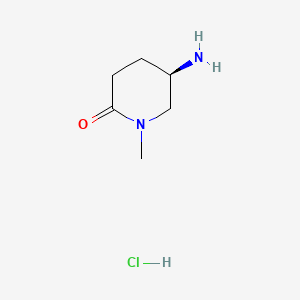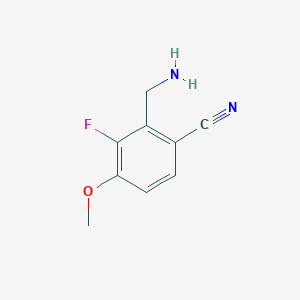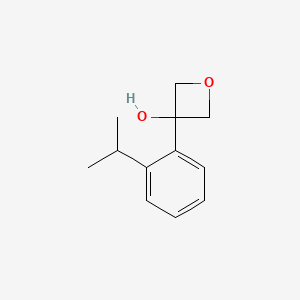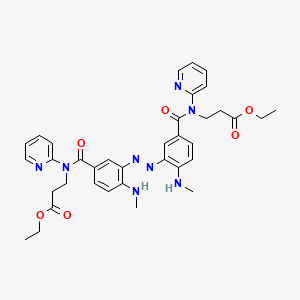
Diethyl 3,3'-((3,3'-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate typically involves the reaction of azobenzene-3,3’-dicarbonylchloride with ethanol and 1,2-dichloroethane. The reaction mixture is stirred at 80°C for 3 hours, followed by natural cooling to room temperature. The resulting product is then filtered to obtain orange flakes with a high yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for temperature control, stirring, and filtration would ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,3’-(diazene-1,2-diyl)(E)-dibenzoate: Similar in structure but lacks the pyridin-2-ylazanediyl groups.
6,6’-(diazene-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazole 1-oxide): An energetic compound with different functional groups and applications.
Uniqueness
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate is unique due to its combination of diazene, benzoyl, and pyridin-2-ylazanediyl groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C36H40N8O6 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
ethyl 3-[[3-[[5-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylcarbamoyl]-2-(methylamino)phenyl]diazenyl]-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C36H40N8O6/c1-5-49-33(45)17-21-43(31-11-7-9-19-39-31)35(47)25-13-15-27(37-3)29(23-25)41-42-30-24-26(14-16-28(30)38-4)36(48)44(22-18-34(46)50-6-2)32-12-8-10-20-40-32/h7-16,19-20,23-24,37-38H,5-6,17-18,21-22H2,1-4H3 |
InChI Key |
KYGFDGMZOOJYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N=NC3=C(C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14891723.png)
![(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)

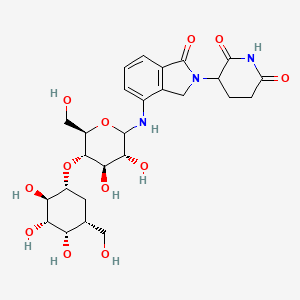
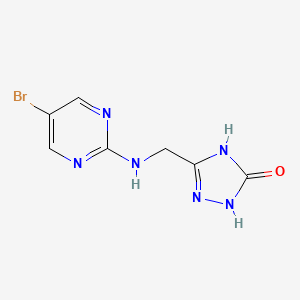
![2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate](/img/structure/B14891752.png)
